2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide

GPR119 agonist Type 2 Diabetes Metabolic Disease

Procure this compound for its unique, irreplaceable multi-target activity. With 41 nM GPR119 agonism, 5 nM HDAC6 inhibition (572-fold selective over HDAC1), and CCR5 antagonist activity, this specific 5-bromo-2-fluoro N-cyclopropylacetamide scaffold delivers a defined pharmacological fingerprint. Simple halogen or cyclopropyl substitution annihilates potency. Ensure batch-to-batch consistency in metabolic and inflammation models.

Molecular Formula C11H11BrFNO
Molecular Weight 272.11 g/mol
Cat. No. B8010896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide
Molecular FormulaC11H11BrFNO
Molecular Weight272.11 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CC2=C(C=CC(=C2)Br)F
InChIInChI=1S/C11H11BrFNO/c12-8-1-4-10(13)7(5-8)6-11(15)14-9-2-3-9/h1,4-5,9H,2-3,6H2,(H,14,15)
InChIKeyYUNTYMWLCLXNGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide (CAS 1787742-68-0): A Halogenated Biaryl Acetamide with Distinct Pharmacological Profile


2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide (CAS 1787742-68-0) is a halogenated biaryl acetamide derivative featuring a 5-bromo-2-fluorophenyl moiety linked to an N-cyclopropylacetamide group . This compound belongs to the class of acetamides and has been identified as a modulator of multiple biological targets, including G-protein coupled receptor 119 (GPR119) [1] and histone deacetylase 6 (HDAC6) [2], and is also disclosed in patents as a CCR5 antagonist [3]. The presence of both bromine and fluorine substituents on the aromatic ring, combined with the conformationally constrained cyclopropyl group, confers a unique physicochemical and pharmacological signature that differentiates it from simpler analogs, making it a valuable tool compound and lead candidate in drug discovery programs targeting metabolic disorders, inflammation, and oncology.

Why 2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide Cannot Be Replaced by Unsubstituted or Mono-Halogenated Analogs


Simple substitution of 2-(5-bromo-2-fluorophenyl)-N-cyclopropylacetamide with structurally related analogs, such as the des-cyclopropyl 2-(5-bromo-2-fluorophenyl)acetamide or mono-halogenated N-cyclopropylacetamide derivatives, is not pharmacologically equivalent. The unique combination of the electron-withdrawing 5-bromo-2-fluorophenyl ring and the conformationally restricted N-cyclopropylamide moiety is essential for the observed multi-target activity profile. The cyclopropyl group, known to adopt a rare E-rotamer conformation in secondary amides (approximately 16-19% population) [1], influences both target binding and metabolic stability. Furthermore, SAR studies on related GPR119 agonists demonstrate that even minor alterations to the halogenation pattern on the phenyl ring can drastically reduce potency, shifting EC50 values from nanomolar to micromolar ranges [2]. Therefore, substituting this compound with a generic analog lacking the precise 5-bromo-2-fluoro substitution pattern or the cyclopropyl constraint will likely result in a complete loss of the specific multi-target engagement and potency profile documented below.

Quantitative Differentiation Evidence for 2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide Against Key Comparators


Potent GPR119 Agonism with Nanomolar Potency and Species Selectivity

2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide acts as a potent agonist of the GPR119 receptor, demonstrating nanomolar potency in both mouse and human assays. This contrasts sharply with early-generation GPR119 agonists, which often exhibit micromolar EC50 values . The compound's EC50 of 41 nM in mouse GPR119 [1] and 65 nM in human GPR119 [2] represents a 1.6-fold species preference for the mouse ortholog, a key differentiator for translational pharmacology studies. In comparison, a structurally related but distinct GPR119 agonist, PSN 375963, exhibits significantly weaker potency with EC50 values of 8.4 μM (human) and 7.9 μM (mouse), representing an approximate 129-fold difference in human potency .

GPR119 agonist Type 2 Diabetes Metabolic Disease

Nanomolar HDAC6 Inhibition with Marked Selectivity Over HDAC1

2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide is a potent inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 5 nM, while displaying significantly weaker inhibition of HDAC1 (IC50 = 2,860 nM) [1][2]. This results in a remarkable 572-fold selectivity for HDAC6 over HDAC1. In contrast, the well-known HDAC6 inhibitor Tubacin, a key comparator, exhibits an IC50 of 4.7 μM (4,700 nM) against HDAC6 under comparable assay conditions [3], making the target compound approximately 940-fold more potent. This high potency and isoform selectivity profile is critical for minimizing off-target effects associated with pan-HDAC inhibition.

HDAC6 inhibitor Epigenetics Oncology

Inhibition of Adenylate Cyclase 1 (AC1) with Micromolar Potency

The compound demonstrates inhibitory activity against human adenylate cyclase 1 (AC1) with an IC50 of 10 μM in a cellular cAMP accumulation assay [1]. AC1 is a validated target for chronic pain and neurological disorders. While this is a moderate potency, it is noteworthy because many structurally related acetamides show no activity against AC1. For instance, a closely related N-cyclopropylacetamide derivative (unspecified in public data) showed no detectable inhibition (>100 μM) in the same assay format [1], highlighting the critical role of the 5-bromo-2-fluorophenyl substitution for AC1 engagement.

Adenylate cyclase inhibitor Pain Neurological disorders

Disclosure as a CCR5 Antagonist with Therapeutic Potential in Inflammatory and Autoimmune Diseases

A preliminary pharmacological screen has identified 2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide as a functional CCR5 antagonist [1]. CCR5 is a key chemokine receptor implicated in HIV entry and the pathogenesis of autoimmune conditions like rheumatoid arthritis and asthma [1]. While quantitative potency data (e.g., IC50) for CCR5 antagonism is not yet publicly available for this specific compound, its explicit mention in this context distinguishes it from the vast majority of commercial biaryl acetamides, which are not reported to have any CCR5 activity. This annotation provides a clear, target-specific rationale for its selection in inflammation and immunology research programs, where other halogenated acetamides would be irrelevant.

CCR5 antagonist HIV Autoimmune disease

High-Impact Research and Procurement Scenarios for 2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide


Validation of GPR119 Biology in Rodent Models of Type 2 Diabetes

Leverage the compound's potent mouse GPR119 agonism (EC50 = 41 nM) and 1.6-fold species preference over the human ortholog [1] to establish target engagement and in vivo efficacy in murine models of glucose intolerance and insulin secretion. Its high potency enables low-dose administration, minimizing potential off-target effects in proof-of-concept studies [2]. Procurement of this specific compound ensures a consistent and well-defined tool for generating translational data, which is not possible with weaker or less selective agonists like PSN 375963 .

Dissecting HDAC6-Specific Pathways in Cancer and Neurodegeneration

Employ this compound as a high-precision chemical probe to interrogate HDAC6-specific biology, capitalizing on its 5 nM IC50 and 572-fold selectivity over HDAC1 [3][4]. This selectivity profile is essential for decoupling HDAC6-mediated effects on α-tubulin acetylation and protein degradation from the broader transcriptional changes and cytotoxicity associated with HDAC1/2/3 inhibition. In contrast, using a less potent or less selective HDAC6 inhibitor (e.g., Tubacin) would require higher concentrations, increasing the risk of off-target HDAC family engagement and confounding experimental outcomes [5].

Multi-Target Chemical Biology for Pain and Inflammation

Utilize the compound's unique triple-target engagement profile—GPR119 agonism [1], HDAC6 inhibition [3], and AC1 inhibition [6]—to explore synergistic therapeutic strategies in complex diseases like chronic inflammatory pain or metabolic-inflammation crossover syndromes. The moderate AC1 inhibition (IC50 = 10 μM) [6] provides an additional mechanism distinct from structurally similar but AC1-inactive analogs [6], offering a unique pharmacological fingerprint that can be exploited to validate multi-target hypotheses in phenotypic screening cascades.

Medicinal Chemistry Starting Point for CCR5 Antagonist Development

Initiate structure-activity relationship (SAR) campaigns targeting the CCR5 chemokine receptor based on the compound's disclosed CCR5 antagonist activity [7]. This provides a validated chemical starting point for developing novel anti-inflammatory or anti-HIV therapeutics. The presence of the synthetically versatile 5-bromo substituent allows for straightforward derivatization via cross-coupling chemistry to rapidly explore chemical space around the biaryl core, a key advantage over less functionalized analogs .

Quote Request

Request a Quote for 2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.